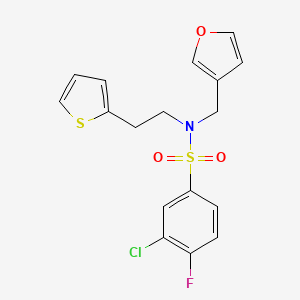

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The structure of this compound suggests potential biological activity due to the presence of multiple aromatic systems and halogen substituents, which are often associated with increased binding affinity to various biological targets.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or through the modification of existing sulfonamide groups. For example, novel benzenesulfonamide derivatives with anticancer activity have been synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can influence the compound's biological activity. The presence of chloro and fluoro substituents, as well as furan and thiophene rings, in the compound suggests a complex molecular architecture that could interact with multiple biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including electrophilic aromatic substitutions, as their aromatic rings are susceptible to attack by electrophiles. The reactivity of such compounds can be influenced by the nature and position of substituents on the aromatic rings, as demonstrated by the reactivity of benzo[b]thiophen and benzo[b]furan derivatives . The presence of electron-withdrawing groups such as fluorine can increase the reactivity of certain positions on the aromatic ring, potentially leading to selective reactions at those sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of halogen atoms like chlorine and fluorine can increase the lipophilicity of the compound, which may affect its solubility and distribution in biological systems. The presence of multiple aromatic rings can also contribute to the compound's ability to engage in π-π stacking interactions, which can be important for binding to biological targets. The stability of such compounds can be assessed through metabolic stability studies, as seen with certain triazine derivatives .

Applications De Recherche Scientifique

Intermolecular Interactions and Crystal Engineering

Research on isomorphous benzenesulfonamide crystal structures, such as those involving N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides, highlights the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing. These studies provide a foundation for understanding how the substitution patterns on benzenesulfonamides affect their solid-state properties, which is crucial for the design of new materials with desired physical characteristics (Bats, Frost, & Hashmi, 2001).

Synthesis and NMR Studies of Fluorosubstituted Heterocycles

Investigations into the synthesis of fluorosubstituted thiophenes, pyrroles, and furans, and their NMR properties, underscore the significance of fluorine atoms in modulating the electronic properties of heterocyclic compounds. Such research can inform the development of novel fluorine-containing pharmaceuticals or materials with enhanced performance due to the unique properties of fluorine atoms (Dvornikova et al., 2003).

Gold(I)-Catalyzed Synthesis of Sulfonamides

The gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials through a cascade reaction involving a 1,2-alkynyl migration onto a gold carbenoid highlights innovative approaches to constructing sulfonamide derivatives. This methodology could potentially be applied to synthesize derivatives of the target compound for evaluating biological activities or for materials science applications (Wang et al., 2014).

Directed Metalation Group (DMG) Potential of Sulfonamides

The exploration of benzenesulfonamide as a DMG in synthetic chemistry, especially in the context of Directed ortho Metalation (DoM) methodology, opens up avenues for the derivatization of compounds like 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. Such strategies can facilitate the synthesis of complex molecules for pharmaceutical or material science research, emphasizing the versatility of sulfonamides in chemical synthesis (Familoni, 2002).

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3S2/c18-16-10-15(3-4-17(16)19)25(21,22)20(11-13-6-8-23-12-13)7-5-14-2-1-9-24-14/h1-4,6,8-10,12H,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNHGDGHHKDUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518746.png)